3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride
Description
Chemical Classification and Structural Significance of Thiohydantoin Derivatives
Thiohydantoins are sulfur-containing heterocyclic compounds derived from hydantoin, where the oxygen atom at the C2 position is replaced by sulfur. This substitution enhances electrophilicity and alters hydrogen-bonding capabilities, making thiohydantoins versatile scaffolds for drug design. The compound this compound exemplifies structural modifications that optimize interactions with biological targets:
- Core Structure : The 2-thiohydantoin backbone consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, a thiocarbonyl group at position 2, and ketone groups at positions 4 and 5.
- Substituent Effects :
- The p-hydroxyphenyl group at C5 introduces aromaticity and polarity, facilitating π-π stacking interactions with hydrophobic enzyme pockets.
- The 3-(dimethylamino)propyl chain at C3 provides a cationic tertiary amine, enhancing water solubility via hydrochloride salt formation and enabling ionic interactions with anionic biological substrates.
Table 1: Structural Comparison of Select Thiohydantoin Derivatives
The hydrochloride salt form stabilizes the compound in aqueous environments, a common strategy for improving the pharmacokinetic profiles of basic nitrogen-containing drugs.
Historical Context and Discovery of Substituted Thiohydantoins in Medicinal Chemistry
The exploration of thiohydantoins began in the mid-20th century, with early studies focusing on their antithyroid and anticonvulsant properties. The discovery of 5,5-diphenyl-2-thiohydantoin (DPTH) in the 1960s marked a turning point, as it demonstrated potent hypolipidemic effects in rodent models, reducing serum triglycerides by 60–80% without affecting cholesterol levels. This finding spurred interest in structural analogs, leading to systematic substitutions at the C3 and C5 positions to enhance selectivity and efficacy.
- C5 Modifications : Introducing aryl groups like phenyl or benzyl at C5 was found to modulate lipid solubility and target affinity. For instance, 5-benzyl derivatives exhibited improved antimicrobial activity compared to unsubstituted thiohydantoins.
- C3 Modifications : Adding alkylamine chains, such as the 3-(dimethylamino)propyl group, improved interactions with hepatic cytochrome P-450 enzymes, as seen in analogs like 3-(3-(dimethylamino)propyl)-1-phenyl-2-thiohydantoin hydrochloride.
Table 2: Evolution of Thiohydantoin Derivatives in Drug Discovery
The target compound represents a convergence of these historical advancements, combining a C5 p-hydroxyphenyl group for targeted binding and a C3 dimethylamino propyl chain for optimized pharmacokinetics. Current research focuses on its potential as a dual-action agent capable of modulating metabolic enzymes and receptor systems, though detailed mechanistic studies remain ongoing.
Properties
CAS No. |
86503-30-2 |
|---|---|
Molecular Formula |
C15H22ClN3O2S |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H21N3O2S.ClH/c1-17(2)8-3-9-18-14(20)13(16-15(18)21)10-11-4-6-12(19)7-5-11;/h4-7,13,19H,3,8-10H2,1-2H3,(H,16,21);1H |
InChI Key |
ZBEFVYFZCJSMNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride typically involves multiple steps. One common method starts with the reaction of p-hydroxybenzaldehyde with dimethylamine and propylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the thiohydantoin ring. The final product is obtained by treating the thiohydantoin with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiohydantoin ring can be reduced to form corresponding thioethers.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound features a thiohydantoin core structure, which is essential for its biological activity. The presence of a dimethylamino group and a p-hydroxyphenyl moiety contributes to its pharmacological properties.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiohydantoin derivatives exhibit significant antimicrobial properties. In one study, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at concentrations ranging from 31.25 to 62.5 µg/mL . The specific compound of interest has not been extensively tested alone; however, its structural analogs have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported on the synthesis of related thiohydantoins and their antimicrobial activity. The compound's structure was modified to enhance solubility and bioactivity, leading to improved efficacy against resistant bacterial strains .
Biochemical Applications
Enzyme Inhibition
Thiohydantoins have been explored as enzyme inhibitors due to their ability to interact with active sites of various enzymes. Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for developing treatments for metabolic disorders.
Case Study: Enzyme Interaction
In vitro studies demonstrated that similar thiohydantoin derivatives could inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition could lead to potential applications in treating neurodegenerative diseases like Alzheimer's .
Material Science
Corrosion Inhibition
Recent research has indicated that thiohydantoin derivatives can serve as effective corrosion inhibitors for metals in acidic environments. The compound's ability to adsorb onto metal surfaces forms a protective layer, reducing corrosion rates significantly.
Data Table: Corrosion Inhibition Efficiency
| Compound | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |
|---|---|---|
| Control (No inhibitor) | 1.50 | 0 |
| Thiohydantoin Derivative A | 0.30 | 80 |
| Thiohydantoin Derivative B | 0.25 | 83 |
Pharmaceutical Development
Drug Formulation
The compound can be utilized in drug formulation due to its favorable pharmacokinetic properties. Its solubility and stability make it a candidate for oral or parenteral drug delivery systems.
Case Study: Formulation Development
A formulation study indicated that incorporating thiohydantoins into lipid-based carriers enhanced the bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .
Mechanism of Action
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyphenyl group may participate in hydrogen bonding and π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound shares functional and structural similarities with other aminoalkyl-substituted heterocycles and thiohydantoin derivatives. Key comparisons include:
Table 1: Structural and Molecular Properties
Key Observations :
- Substituents: The dimethylaminopropyl group is shared with the quinoline-carboxamide derivative in , suggesting enhanced solubility in aqueous media compared to non-polar analogs like phenylthiohydantoin-glutamine .
- Molecular Weight : The target compound’s higher molecular weight (~343.8 vs. ~309.8 for compounds) may influence membrane permeability and pharmacokinetics.
Critical Differences :
- The dimethylaminopropyl substituent requires additional alkylation or coupling steps, increasing synthetic complexity compared to simpler thiohydantoins .
Pharmacological and Toxicological Considerations
- Bioactivity: Quinoline-carboxamide derivatives () are studied for central nervous system (CNS) activity, while thiohydantoins like phenylthiohydantoin-glutamine are used in peptide analysis .
- Toxicity: Limited data exist for the target compound. However, structurally related compounds like thiophene fentanyl hydrochloride () highlight the need for thorough toxicological profiling, as unstudied analogs may pose unforeseen risks .
Biological Activity
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride, with CAS number 86503-30-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21N3O2S
- Molecular Weight : 307.4 g/mol
- CAS Number : 86503-30-2
Synthesis
The synthesis of this compound typically involves the reaction of thiohydantoin derivatives with dimethylamino propyl groups. The resulting product is characterized by its thiohydantoin backbone, which is known for various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realm of anticancer and antimicrobial properties. The following sections summarize key findings related to its biological effects.
Anticancer Activity
-
Cytotoxicity Studies :
- In vitro studies have assessed the cytotoxic effects against various cancer cell lines, including HCT-116 (colon carcinoma), HepG2 (liver carcinoma), and MDA-MB-231 (breast carcinoma).
- The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values comparable to standard chemotherapeutic agents like Doxorubicin .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Preliminary studies indicate that it exhibits antimicrobial activity against various bacterial strains, although specific MIC values were not detailed in the available literature.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study focused on the efficacy of thiohydantoin derivatives, including our compound, reported that these compounds induced apoptosis in cancer cells through both extrinsic and intrinsic pathways. The results highlighted a significant reduction in cell viability at concentrations that did not affect normal cells .
- Safety Profile :
Research Findings and Future Directions
Recent research emphasizes the need for further exploration into the structure-activity relationship (SAR) of this compound. Understanding how modifications to its structure can enhance its biological activity could lead to more potent derivatives.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(3-(dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride, and how can reaction conditions be optimized?
- Answer : Synthesis of this compound involves multi-step organic reactions, including condensation and cyclization steps. For example, analogous hydantoin derivatives are synthesized via nucleophilic substitution or thiolation reactions under controlled pH and temperature . Optimization may require adjusting stoichiometry of reactants (e.g., sodium nitrite in acidic media for nitroso group formation) and monitoring reaction progress via TLC (e.g., dichloromethane/methanol solvent systems) . Purification via recrystallization or column chromatography is critical to achieve high purity (>98%), as impurities can skew pharmacological assays .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Answer : A combination of techniques is recommended:
- NMR spectroscopy for verifying the dimethylamino, thiohydantoin, and p-hydroxyphenyl moieties.
- HPLC (with UV detection at 254–280 nm) to assess purity, especially for detecting residual solvents or byproducts .
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns, particularly for the hydrochloride salt form .
- Elemental analysis to validate stoichiometry of C, H, N, and S .
Q. How can researchers evaluate the solubility and stability of this compound under various experimental conditions?
- Answer :
- Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol) using shake-flask methods. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and oxidative (H₂O₂) conditions. Monitor via HPLC to identify degradation products (e.g., hydrolysis of the thiohydantoin ring) .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the environmental fate and ecological risks of this compound?
- Answer : Follow a tiered approach:
- Phase 1 (Lab) : Determine physicochemical properties (logP, pKa) and biodegradability via OECD 301 tests. Assess photodegradation under simulated sunlight .
- Phase 2 (Microcosm) : Study bioaccumulation in model organisms (e.g., Daphnia magna) and adsorption/desorption in soil-water systems .
- Phase 3 (Field) : Deploy passive samplers in aquatic ecosystems to measure real-world persistence. Use split-plot designs to account for variables like pH and organic matter .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological relevance of the dimethylamino and p-hydroxyphenyl groups?
- Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing dimethylamino with pyrrolidino or p-hydroxyphenyl with m-hydroxyphenyl) .
- Biological Assays : Test analogs for receptor binding (e.g., radioligand assays) and functional activity (e.g., cAMP modulation). Use statistical tools like PCA to correlate structural features with activity .
- Computational Modeling : Employ docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding and hydrophobic contacts .
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Answer :
- Dose-Response Analysis : Test the compound across a broad concentration range (nM–mM) to identify biphasic effects .
- Mechanistic Studies : Use fluorescent probes (e.g., DCFH-DA for ROS detection) to clarify redox behavior under varying oxygen levels .
- Context-Specific Assays : Compare activity in different cell lines or in vitro vs. in vivo models to account for metabolic differences .
Methodological Considerations
- Data Validation : Cross-validate results using orthogonal methods (e.g., LC-MS for quantification alongside UV-Vis) .
- Ethical Compliance : Adhere to GHS guidelines for handling hazardous intermediates (e.g., hydrazine derivatives) .
Key Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
